molecular formula C24H33N3O2S B1217888 Dixyrazine CAS No. 2470-73-7

Dixyrazine

Cat. No. B1217888
CAS RN: 2470-73-7
M. Wt: 427.6 g/mol
InChI Key: MSYUMPGNGDNTIQ-UHFFFAOYSA-N
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Description

Dixyrazine, also known as dixypazin (oxalate), is sold under the brand names Ansiolene, Esocalm, Esucos, Metronal, and Roscal . It is a typical antipsychotic of the phenothiazine group and is described as a neuroleptic and antihistamine . It was first introduced in Germany in 1969 . It is used as a neuroleptic, anxiolytic, and antihistamine in doses between 12.5 and 75 mg a day .


Synthesis Analysis

The synthesis of Dixyrazine involves the alkylation of phenothiazine with 1-bromo-3-chloro-2-methylpropane, which gives 10-(3-Chloro-2-methylpropyl)phenothiazine . The sidechain is completed by alkylation with 1-[2-(2-Hydroxyethoxy) Ethyl]Piperazine and displacement of the halogen .


Molecular Structure Analysis

Dixyrazine has a molecular formula of C24H33N3O2S . Its average mass is 427.603 Da and its monoisotopic mass is 427.229340 Da .


Physical And Chemical Properties Analysis

Dixyrazine has a molecular formula of C24H33N3O2S . Its average mass is 427.603 Da and its monoisotopic mass is 427.229340 Da .

Scientific Research Applications

Antipsychotic Agent

Dixyrazine, also known as dixypazin, is a typical antipsychotic of the phenothiazine group . It is described as a neuroleptic and antihistamine . It was first introduced in Germany in 1969 .

Anxiolytic

Dixyrazine is used as an anxiolytic . Anxiolytics are drugs that help reduce anxiety. They work by influencing the action of certain neurotransmitters in the brain, which are chemicals that nerves use to communicate with each other.

Antihistamine

Dixyrazine is also used as an antihistamine . Antihistamines are drugs that block the action of histamine, a substance in the body that causes allergic symptoms. They are often used to relieve symptoms of allergies, such as hay fever, hives, conjunctivitis and reactions to insect bites or stings.

Neuroleptic

Dixyrazine is used as a neuroleptic . Neuroleptics are a class of medications that are used to manage and treat certain mental health disorders, such as schizophrenia.

Prevention of Brain Edema

Dixyrazine, a phenothiazine derivative, can prevent brain edema induced by intracarotid injection of protamine sulphate . Brain edema, or brain swelling, can occur as a result of many different conditions, including stroke, traumatic brain injury, or brain tumor.

Interaction with Other Drugs

Dixyrazine may increase the central nervous system depressant (CNS depressant) activities of Methotrimeprazine . It may also decrease the stimulatory activities of Methoxyphenamine .

Mechanism of Action

Target of Action

It is known to belong to the phenothiazine group of antipsychotics , which typically work by blocking dopamine receptors in the brain. This helps to balance the levels of dopamine, a neurotransmitter that plays a key role in mood and perception.

Pharmacokinetics

It is known that the bioavailability of dixyrazine is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dixyrazine. For example, factors such as diet, lifestyle, and the presence of other medications can affect how the body metabolizes Dixyrazine, potentially influencing its efficacy and side effects .

Safety and Hazards

Dixyrazine may increase the risk or severity of CNS depression when combined with other drugs . For example, the risk or severity of CNS depression can be increased when 1,2-Benzodiazepine is combined with Dixyrazine . The serum concentration of Acebutolol can be increased when it is combined with Dixyrazine .

properties

IUPAC Name

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYUMPGNGDNTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947639
Record name Dixyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dixyrazine

CAS RN

2470-73-7
Record name Dixyrazine
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Record name Dixyrazine
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Record name Dixyrazine
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URL https://www.drugbank.ca/drugs/DB13784
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Record name Dixyrazine
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Record name 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol
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Record name DIXYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dixyrazine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that dixyrazine likely exerts its effects by interacting with various neurotransmitter systems in the central nervous system. Studies indicate potential interactions with alpha-adrenergic receptors , influencing vascular tone and cardiovascular reflexes. Further research is needed to fully elucidate its complex pharmacological actions.

Q2: What are the downstream effects of dixyrazine's interaction with its targets?

A2: Dixyrazine's interactions with neurotransmitter systems, particularly its potential alpha-adrenergic effects, contribute to its observed clinical effects. For instance, its influence on vascular tone may explain its efficacy in reducing postoperative vomiting in children undergoing strabismus surgery [[8], ]. Further investigation is necessary to comprehensively understand its downstream effects and their clinical implications.

Q3: What is the molecular formula and weight of dixyrazine?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dixyrazine. To obtain this information, it is recommended to consult chemical databases or the compound's official documentation.

Q4: Is there any spectroscopic data available for dixyrazine?

A4: Yes, one study employed gas chromatography-mass spectrometry to determine dixyrazine concentrations in human blood . This technique provides structural information and allows for the quantification of the drug in biological samples. Further research might explore other spectroscopic techniques to characterize dixyrazine's structure in detail.

Q5: How does dixyrazine perform under various conditions?

A5: The provided research primarily focuses on dixyrazine's pharmacological properties and clinical applications rather than its material compatibility and stability under diverse conditions. This area requires further investigation to understand its behavior in different environments.

Q6: Does dixyrazine exhibit any catalytic properties?

A6: The available research primarily focuses on dixyrazine's pharmacological properties as a drug rather than its potential catalytic activities. Further research is needed to explore this aspect of the compound.

Q7: How do structural modifications of dixyrazine affect its activity, potency, and selectivity?

A7: While the research excerpts don't directly address the impact of specific structural modifications on dixyrazine's activity, one study explored the chiral resolution of dixyrazine and other phenothiazines on the Chiralcel OJ-R phase . The research demonstrated that the size of substituents on the side-chain nitrogen influenced chiral interactions with the stationary phase, ultimately affecting the separation of enantiomers. These findings suggest that structural modifications can significantly impact dixyrazine's pharmacological properties and warrant further investigation.

Q8: What is known about the stability of dixyrazine under various conditions?

A8: The provided research primarily focuses on dixyrazine's clinical applications and does not provide specific details regarding its stability under various conditions. Further research is needed to establish its stability profile, which is crucial for developing stable and effective formulations.

Q9: Is there information available regarding dixyrazine's compliance with SHE regulations?

A9: The research excerpts do not provide specific information regarding dixyrazine's compliance with SHE (Safety, Health, and Environment) regulations. Compliance with such regulations is crucial for the development and marketing of any pharmaceutical compound and requires thorough assessment and documentation.

Q10: What is the pharmacokinetic profile of dixyrazine?

A10: Research indicates that dixyrazine exhibits low and highly variable oral bioavailability, ranging from 1% to 24% in fasting subjects . Interestingly, food intake significantly improves its bioavailability, likely due to reduced presystemic metabolism . Further research should explore factors influencing its absorption, distribution, metabolism, and excretion to optimize its therapeutic use.

Q11: What are the key findings from clinical trials investigating dixyrazine's therapeutic potential?

A11: Clinical trials have primarily explored dixyrazine's antiemetic properties and its potential as a premedication agent. Research suggests that dixyrazine effectively reduces postoperative nausea and vomiting (PONV) in various surgical settings, including pediatric strabismus surgery [[8], [[11], ] and laparoscopic cholecystectomy . Additionally, it has shown promise in reducing the incidence of PONV in children receiving patient-controlled analgesia with morphine . While promising, further research is needed to confirm these findings and explore its potential in other therapeutic areas.

Q12: Are there any known mechanisms of resistance to dixyrazine?

A12: The available research does not provide specific details on resistance mechanisms to dixyrazine. Exploring potential resistance mechanisms is essential for understanding its long-term clinical utility and for guiding the development of strategies to mitigate or circumvent such resistance.

Q13: Are there any specific drug delivery strategies being explored for dixyrazine?

A13: The research excerpts do not mention specific drug delivery strategies being investigated for dixyrazine.

Q14: Are there any known biomarkers associated with dixyrazine's efficacy or adverse effects?

A14: The available research does not identify specific biomarkers associated with dixyrazine's efficacy or adverse effects. Identifying such biomarkers would be valuable for predicting treatment response, monitoring treatment efficacy, and potentially personalizing dixyrazine therapy.

Q15: What analytical methods are commonly used to characterize and quantify dixyrazine?

A15: Research highlights the use of high-pressure liquid chromatography (HPLC) to measure dixyrazine concentrations in plasma . HPLC, a versatile and sensitive technique, enables the separation and quantification of dixyrazine in biological samples, facilitating pharmacokinetic studies. Additionally, as mentioned earlier, gas chromatography-mass spectrometry (GC-MS) has been employed to determine dixyrazine levels in human blood . GC-MS offers high sensitivity and specificity for analyzing dixyrazine and its potential metabolites in complex biological matrices.

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